molecular formula C14H19BrN2O B568065 5-Bromo-1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole CAS No. 1314985-53-9

5-Bromo-1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole

Cat. No.: B568065
CAS No.: 1314985-53-9
M. Wt: 311.223
InChI Key: IAJJHJVNODDTOT-UHFFFAOYSA-N
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Description

“5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole” is a chemical compound that belongs to the class of organic compounds known as imidazoles . It has the empirical formula C11H13BrN2 and a molecular weight of 253.14 . The compound is likely to be a solid .


Synthesis Analysis

While specific synthesis methods for “5-Bromo-1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole” are not available, imidazoles in general can be synthesized through various methods . These methods often involve the formation of bonds during the creation of the imidazole ring .


Molecular Structure Analysis

The molecular structure of “5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole” is likely to be similar to other imidazoles . It would contain a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds .


Chemical Reactions Analysis

Imidazoles are known to participate in a variety of chemical reactions . They are key components in functional molecules used in many applications .

Scientific Research Applications

Synthetic Phenolic Antioxidants and Environmental Implications

Phenolic antioxidants, including structures with tert-butyl groups, have been extensively studied for their environmental occurrence, human exposure, and toxicity. These compounds, like 2,6-di-tert-butyl-4-methylphenol (BHT) and others, are crucial in various industrial applications to prevent oxidation and extend shelf life. Recent research emphasizes the need for novel antioxidants that exhibit lower toxicity and environmental impact, underscoring the importance of ongoing development in this area (Liu & Mabury, 2020).

Conversion to Central Nervous System Acting Drugs

The transformation of benzimidazoles and related compounds into more potent drugs for central nervous system (CNS) diseases is a significant area of research. This involves synthesizing new derivatives with enhanced CNS activity, indicating the potential for developing treatments for neurological disorders using these chemical backbones (Saganuwan, 2020).

Antioxidant Capacity and Reaction Pathways

Studies on the antioxidant capacity of compounds, including those similar to the query compound, focus on understanding reaction pathways and the development of assays to measure antioxidant activity. This research is pivotal in identifying compounds with potential health benefits and applications in food science and pharmaceuticals (Ilyasov et al., 2020).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including benzimidazoles, have been reviewed for their antitumor activities. These compounds, through various biological mechanisms, offer a basis for the synthesis of new drugs with potential cancer-fighting properties (Iradyan et al., 2009).

Therapeutic Potential of Benzimidazole

The broad therapeutic applications of benzimidazole derivatives in antimicrobial, antiviral, antiparasitic, and anticancer treatments underscore the versatility of this scaffold in drug development. Research continues to explore substituents around the benzimidazole nucleus for new compounds with significant pharmacological interest (Babbar et al., 2020).

Properties

IUPAC Name

5-bromo-1-tert-butyl-6-propoxybenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O/c1-5-6-18-13-8-12-11(7-10(13)15)16-9-17(12)14(2,3)4/h7-9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJJHJVNODDTOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C2C(=C1)N(C=N2)C(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716496
Record name 5-Bromo-1-tert-butyl-6-propoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314985-53-9
Record name 1H-Benzimidazole, 5-bromo-1-(1,1-dimethylethyl)-6-propoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314985-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-tert-butyl-6-propoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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